
Methanimidamide, N'-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanimidamide, N’-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- is a complex organic compound with a unique structure that includes a triazine ring, dichlorophenyl group, and phenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- typically involves multiple steps, including the formation of the triazine ring and the introduction of the dichlorophenyl and phenylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
Methanimidamide, N’-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted triazine compounds.
科学的研究の応用
Methanimidamide, N’-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Methanimidamide, N’-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Methanimidamide, N’-(4-((2,6-dichlorophenyl)methyl)-6-(phenylamino)-1,3,5-triazin-2-yl)-N,N-dimethyl- can be compared with other similar compounds, such as:
Triazine derivatives: These compounds share the triazine ring structure and may have similar chemical properties and reactivity.
Dichlorophenyl compounds: These compounds contain the dichlorophenyl group and may exhibit similar biological activity.
Phenylamino compounds: These compounds include the phenylamino group and may have comparable applications in chemistry and biology.
特性
CAS番号 |
205381-77-7 |
|---|---|
分子式 |
C19H18Cl2N6 |
分子量 |
401.3 g/mol |
IUPAC名 |
N'-[4-anilino-6-[(2,6-dichlorophenyl)methyl]-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C19H18Cl2N6/c1-27(2)12-22-18-24-17(11-14-15(20)9-6-10-16(14)21)25-19(26-18)23-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,23,24,25,26)/b22-12- |
InChIキー |
PACABDGNZHICDW-UUYOSTAYSA-N |
異性体SMILES |
CN(C)/C=N\C1=NC(=NC(=N1)NC2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl |
正規SMILES |
CN(C)C=NC1=NC(=NC(=N1)NC2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


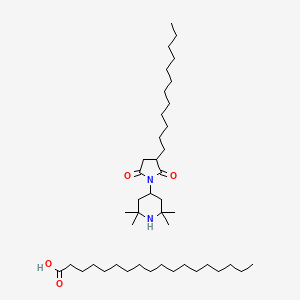

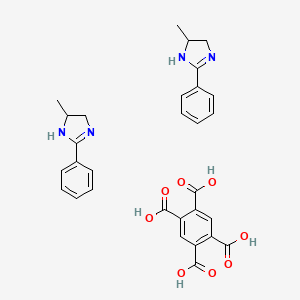
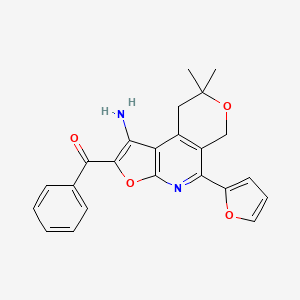
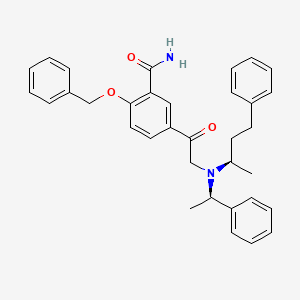
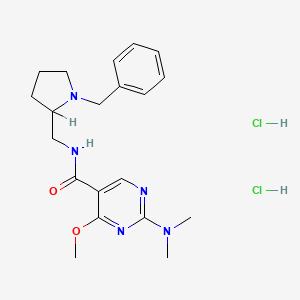
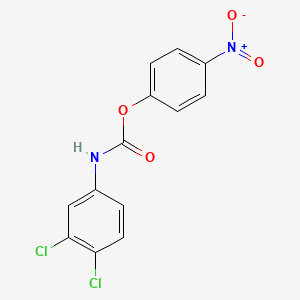
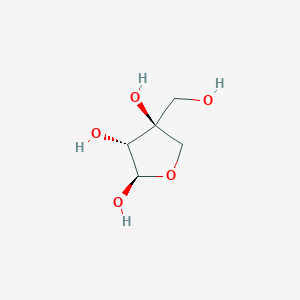
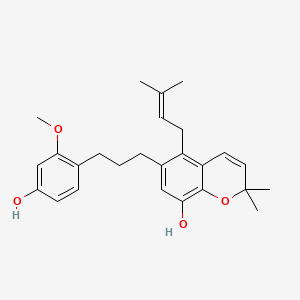
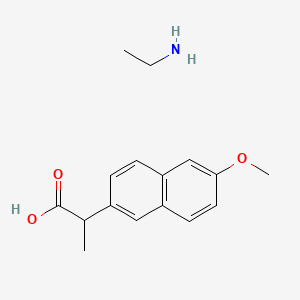
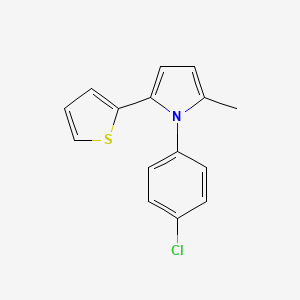
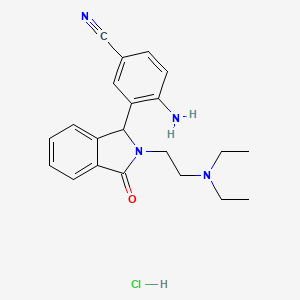
![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)

